molecular formula C22H20ClN3O3S2 B11404185 Ethyl 3-acetyl-1-(2-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate

Ethyl 3-acetyl-1-(2-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate

Cat. No.: B11404185
M. Wt: 474.0 g/mol
InChI Key: RRGDMDLZTKKEBM-UHFFFAOYSA-N
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Description

Ethyl 3-acetyl-1-(2-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[44]nona-2,7-diene-7-carboxylate is a complex organic compound with a unique spiro structure This compound features a combination of various functional groups, including acetyl, chlorophenyl, methyl, phenyl, dithia, and triazaspiro moieties

Preparation Methods

The synthesis of Ethyl 3-acetyl-1-(2-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[44]nona-2,7-diene-7-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents

  • Synthetic Routes:
    • The initial step involves the formation of the spiro structure through a cyclization reaction.
    • Subsequent steps include the introduction of the acetyl, chlorophenyl, methyl, and phenyl groups through substitution reactions.
    • The dithia and triazaspiro moieties are introduced through specific cyclization and substitution reactions.
  • Reaction Conditions:
    • The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
    • Common solvents used in these reactions include dichloromethane, ethanol, and acetonitrile.
    • Catalysts such as palladium or copper may be used to facilitate certain reactions.
  • Industrial Production Methods:
    • Industrial production of this compound would involve scaling up the laboratory synthesis methods.
    • Continuous flow reactors and automated synthesis systems may be employed to increase efficiency and yield.

Chemical Reactions Analysis

Ethyl 3-acetyl-1-(2-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution.

  • Oxidation:
    • The compound can undergo oxidation reactions, particularly at the acetyl and methyl groups.
    • Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction:
    • Reduction reactions can occur at the chlorophenyl and dithia moieties.
    • Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
  • Substitution:
    • The compound can undergo nucleophilic and electrophilic substitution reactions.
    • Halogenation and alkylation reactions are common, with reagents such as halogens and alkyl halides.
  • Major Products:
    • The major products formed from these reactions depend on the specific conditions and reagents used.
    • For example, oxidation of the acetyl group may yield carboxylic acids, while reduction of the chlorophenyl group may yield phenyl derivatives.

Scientific Research Applications

Ethyl 3-acetyl-1-(2-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate has several applications in scientific research:

  • Chemistry:
    • The compound is used as a building block for the synthesis of more complex molecules.
    • It serves as a model compound for studying spiro structures and their reactivity.
  • Biology:
    • The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
    • It may be used in the development of new biochemical assays and probes.
  • Medicine:
    • Potential applications in drug discovery and development due to its diverse functional groups.
    • It may exhibit biological activity, making it a candidate for further pharmacological studies.
  • Industry:
    • The compound can be used in the development of new materials and polymers.
    • Its unique structure may impart specific properties to industrial products.

Mechanism of Action

The mechanism of action of Ethyl 3-acetyl-1-(2-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate involves interactions with molecular targets and pathways:

  • Molecular Targets:
    • The compound may interact with enzymes, receptors, and other proteins.
    • Specific binding sites and interactions depend on the functional groups and overall structure.
  • Pathways Involved:
    • The compound may influence biochemical pathways related to its functional groups.
    • For example, the acetyl group may participate in acetylation reactions, while the chlorophenyl group may interact with aromatic receptors.

Comparison with Similar Compounds

Ethyl 3-acetyl-1-(2-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds:
    • Compounds with similar spiro structures, such as spirooxindoles and spirocyclic lactams.
    • Compounds with similar functional groups, such as acetylated phenyl derivatives and chlorophenyl compounds.
  • Uniqueness:
    • The combination of spiro structure with diverse functional groups makes this compound unique.
    • Its specific reactivity and potential applications set it apart from other similar compounds.

Properties

Molecular Formula

C22H20ClN3O3S2

Molecular Weight

474.0 g/mol

IUPAC Name

ethyl 2-acetyl-4-(2-chlorophenyl)-8-methyl-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate

InChI

InChI=1S/C22H20ClN3O3S2/c1-4-29-21(28)19-14(2)25(16-10-6-5-7-11-16)22(30-19)26(24-20(31-22)15(3)27)18-13-9-8-12-17(18)23/h5-13H,4H2,1-3H3

InChI Key

RRGDMDLZTKKEBM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2(S1)N(N=C(S2)C(=O)C)C3=CC=CC=C3Cl)C4=CC=CC=C4)C

Origin of Product

United States

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